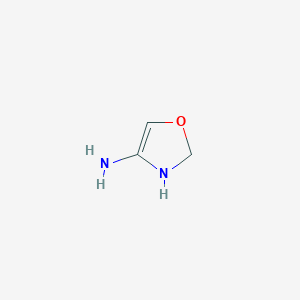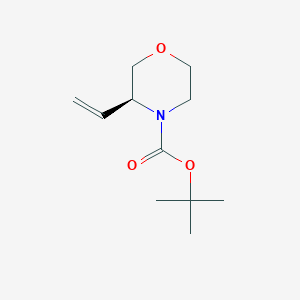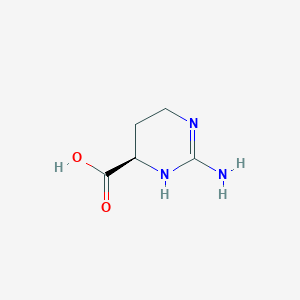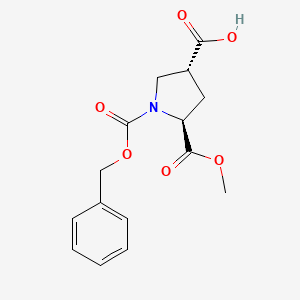
2,3-Dihydrooxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrooxazol-4-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both amine and oxazoline functionalities makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrooxazol-4-amine typically involves the cyclization of β-amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of an amino alcohol with a carboxylic acid under dehydrating conditions, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is usually carried out at elevated temperatures (70-90°C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety profiles compared to batch processes. The use of stable reagents like Deoxo-Fluor® in flow reactors ensures high conversion rates and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrooxazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazoline ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), bromotrichloromethane, and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxazoles
Reduction: Saturated heterocycles
Substitution: Various substituted oxazolines
Aplicaciones Científicas De Investigación
2,3-Dihydrooxazol-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor for the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrooxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical reactions. The amine group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroisoxazole: Similar in structure but contains an isoxazole ring instead of an oxazoline ring.
4,5-Dihydrothiazol-2-amine: Contains a thiazole ring and is used in similar applications.
Uniqueness
2,3-Dihydrooxazol-4-amine is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C3H6N2O |
|---|---|
Peso molecular |
86.09 g/mol |
Nombre IUPAC |
2,3-dihydro-1,3-oxazol-4-amine |
InChI |
InChI=1S/C3H6N2O/c4-3-1-6-2-5-3/h1,5H,2,4H2 |
Clave InChI |
SFOWGVPNKPHFBI-UHFFFAOYSA-N |
SMILES canónico |
C1NC(=CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)





![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)

![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)

